molecular formula C20H20F6N8O2S B10856416 1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone CAS No. 1967811-46-6

1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone

Cat. No.: B10856416
CAS No.: 1967811-46-6
M. Wt: 550.5 g/mol
InChI Key: FDZFVXKCJKOSRC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACT-777991 involves multiple steps, starting with the preparation of an alkylated 1,2,4-triazole building block. The initial synthesis via direct triazole alkylation suffered from poor regioselectivity control, providing the desired product in low yield. To overcome this, two scalable synthetic routes were developed .

  • First Route

      Step 1: Alkylation of symmetrical 3,5-dibromo-1,2,4-triazole with tert-butyl-2-bromoacetate.

      Step 2: Reduction of the intermediate to selectively form the desired product.

      Step 3: Methylation via a palladium-catalyzed cross-coupling reaction.

      Step 4: Hydrolysis of the benzyl ester to obtain the final product.

  • Second Route

Industrial Production Methods

The industrial production of ACT-777991 follows the optimized synthetic routes mentioned above, ensuring high yield and purity. The process involves large-scale reactions under controlled conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

ACT-777991 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

ACT-777991 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ACT-777991

ACT-777991 is unique due to its high potency, selectivity, and insurmountable antagonism of the CXCR3 receptor. It has shown dose-dependent efficacy and target engagement in preclinical models, making it a promising candidate for clinical development .

Properties

CAS No.

1967811-46-6

Molecular Formula

C20H20F6N8O2S

Molecular Weight

550.5 g/mol

IUPAC Name

1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C20H20F6N8O2S/c1-11-29-10-33(31-11)9-14(36)34-4-3-32(8-13(34)2-5-35)16-15(30-18(37-16)20(24,25)26)12-6-27-17(28-7-12)19(21,22)23/h6-7,10,13,35H,2-5,8-9H2,1H3/t13-/m1/s1

InChI Key

FDZFVXKCJKOSRC-CYBMUJFWSA-N

Isomeric SMILES

CC1=NN(C=N1)CC(=O)N2CCN(C[C@H]2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F

Canonical SMILES

CC1=NN(C=N1)CC(=O)N2CCN(CC2CCO)C3=C(N=C(S3)C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.